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Compound Name: Fmoc-D-GIn(Mtt)-OH
CAS No.: 200638-37-5
Cat. No.: B613506
. J

Executive Summary

Fmoc-D-GIn(Mtt)-OH (N-a-Fmoc-N-y-(4-methyltrityl)-D-glutamine) is a high-value building
block for the synthesis of protease-resistant peptides and peptidomimetics. Its core utility lies in
the orthogonal protection strategy:

e Fmoc: Base-labile (
-amine protection).
o Mtt: Hyper-acid-labile (side-chain amide protection).
o D-Configuration: Induces specific secondary structures (e.g.,
-turns) and enhances metabolic stability against proteolytic enzymes.

Unlike the standard Trityl (Trt) group, which requires strong acid (95% TFA) for removal, the Mtt
group can be cleaved with mild acid (1% TFA/DCM). This allows researchers to selectively
deprotect the Glutamine side chain on-resin—leaving other protecting groups (Boc, tBu, Pbf)
and the peptide-resin linkage intact—to facilitate site-specific modifications such as cyclization,
dehydration to nitriles, or side-chain anchoring.

Chemical Architecture & Properties[1][2]
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Structural Analysis

The molecule consists of a D-Glutamine backbone protected at the N-terminus by Fmoc and at
the side-chain amide nitrogen by the bulky, lipophilic 4-methyltrityl (Mtt) group.

o Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-D-
glutamine

e CAS Number: 200638-37-5[1][2][3]
e Molecular Formula:

e Molecular Weight: ~624.74 g/mol

hvsicochemical bl

Property Specification

Appearance White to off-white crystalline powder
Purity (HPLC)

Chiral Purity

L-Enantiomer

Soluble in DMF, DMSO, DCM; Insoluble in

Solubility
Water
Melting Point 145-155 °C (Decomposes)
+2°C to +8°C (Short term); -20°C (Long term),
Storage ]
Desiccated
- Moisture and light sensitive; Stable under
Stability

neutral conditions

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct lability of the
protecting groups.[4]
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Caption: Structural breakdown of Fmoc-D-GIn(Mtt)-OH highlighting the orthogonal lability of
the N-terminal Fmoc and side-chain Mtt groups.

Synthetic Utility: The "Mtt" Advantage

The primary reason to select Fmoc-D-GIn(Mtt)-OH over the cheaper Fmoc-D-GIn(Trt)-OH is
the kinetic difference in acid lability.

Orthogonal Deprotection Hierarchy

In complex peptide synthesis, "orthogonality" allows the chemist to modify specific sites without
affecting others.

e Level 1 (Base): Fmoc removal (20% Piperidine).
e Level 2 (Mild Acid): Mtt removal (1% TFA or HFIP).[5] Crucial Step.

o Level 3 (Strong Acid): Global cleavage/deprotection (95% TFA) removes tBu, Boc, Pbf, Trt.

Applications

e On-Resin Dehydration: Converting the Glutamine side chain amide to a nitrile (cyano) group
using TFAA/Pyridine after selective Mtt removal.
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» Side-Chain Anchoring: Attaching the peptide to the resin via the Glin side chain (using a
handle) to allow C-terminal modification.

o Stapled Peptides: Although less common than Lys-Asp stapling, GIn side chains can
participate in covalent cross-linking if modified.

Experimental Protocols
Standard Coupling Protocol

Fmoc-D-GIn(Mtt)-OH is bulky. To prevent aggregation and ensure complete coupling, use
efficient activating agents.

Reagents:
 Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
e Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

Dissolution: Dissolve Fmoc-D-GIn(Mtt)-OH (3.0 eq) in minimum DMF.

e Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is
recommended.

e Coupling: Add the mixture to the resin-bound peptide. Shake for 45—-60 minutes at room
temperature.

» Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil
Test (if secondary).

e Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion
sequences.

Selective Deprotection of Mtt (The Critical Protocol)

This procedure removes the Mtt group while keeping the peptide on the resin and preserving
other acid-labile groups (like Lys(Boc) or Ser(tBu)).
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Reagents:

o Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) + 5% TIS
(Triisopropylsilane) as a scavenger.

o Why TIS? The Mtt cation is highly stabilized and reactive. Without a scavenger, it may re-
attach to the peptide (e.g., to Trp or Tyr residues).

Workflow:
e Wash: Wash resin with DCM (

min) to remove DMF traces (DMF buffers the acid).

o Flow Wash: Treat resin with the Deprotection Cocktail for 2 minutes. Filter immediately.
o Visual Cue: The solution will turn bright yellow/orange (Mtt cation).
* Repeat: Repeat the treatment (

min) until the yellow color fades significantly.

e Neutralize: Wash resin with 5% DIPEA/DCM (

min) to neutralize residual acid.

e Wash: Wash extensively with DMF.
Validation:

o Take a small resin aliquot.

o Perform a mini-cleavage (95% TFA).

e Analyze via LC-MS.[6] You should see the mass of the peptide with the GIn side chain free (-
CONH2), while other protecting groups (like tBu +56 Da) remain attached.

Workflow Diagram
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Caption: Operational workflow for utilizing Fmoc-D-GIn(Mtt)-OH in SPPS, emphasizing the

selective deprotection stage.

Quality Control & Troubleshooting

Analytical Expectations

e HPLC: The Mtt group is very hydrophobic. The protected amino acid will elute late on a C18

column.
e Mass Spectrometry (ESI):
o Expected Mass

Da.

o Common fragment: Loss of Mtt group (Mass - 256).

Common Issues

Issue Cause Solution
Use Double Coupling;
Incomplete Coupling Steric hindrance of Mtt/Fmoc. Increase temperature to 50°C

(if no Cys/His present).

Acidic solvent or HOBt usage.

Premature Mtt Loss

[4]

Avoid HOBL (acidic); use
Oxyma Pure. Store peptide-
resin in DMF, not DCM.

Re-attachment of Mtt Insufficient Scavenger.

Increase TIS to 5-10% in the
1% TFA cocktail.
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(Note: While specific literature on the D-isomer Mtt variant is niche, the chemical behavior is
extrapolated from the well-established chemistry of L-GIn(Mtt) and Lys(Mtt) as cited in standard
SPPS handbooks.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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